molecular formula C14H28N2O B14147354 N,N-Diethyl-2,2,6,6-tetramethylpiperidine-1-carboxamide CAS No. 89038-57-3

N,N-Diethyl-2,2,6,6-tetramethylpiperidine-1-carboxamide

Cat. No.: B14147354
CAS No.: 89038-57-3
M. Wt: 240.38 g/mol
InChI Key: ZFAYUTPHWCFUDU-UHFFFAOYSA-N
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Description

N,N-Diethyl-2,2,6,6-tetramethylpiperidine-1-carboxamide: is an organic compound belonging to the class of piperidines. It is characterized by its unique structure, which includes a piperidine ring substituted with two ethyl groups and four methyl groups. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Oxone, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Iodine, heterocyclic thiols.

Major Products Formed:

    Hydroxylamines: Formed through oxidation.

    Amine Derivatives: Formed through reduction and substitution reactions.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2,2,6,6-tetramethylpiperidine-1-carboxamide involves its role as a base and its ability to stabilize radicals. It interacts with molecular targets through deprotonation and radical stabilization pathways, making it valuable in both organic synthesis and industrial applications .

Comparison with Similar Compounds

Uniqueness: N,N-Diethyl-2,2,6,6-tetramethylpiperidine-1-carboxamide stands out due to its specific substitution pattern, which imparts unique steric and electronic properties. These properties make it particularly effective as a base and in stabilizing radicals, distinguishing it from other similar compounds.

Properties

CAS No.

89038-57-3

Molecular Formula

C14H28N2O

Molecular Weight

240.38 g/mol

IUPAC Name

N,N-diethyl-2,2,6,6-tetramethylpiperidine-1-carboxamide

InChI

InChI=1S/C14H28N2O/c1-7-15(8-2)12(17)16-13(3,4)10-9-11-14(16,5)6/h7-11H2,1-6H3

InChI Key

ZFAYUTPHWCFUDU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N1C(CCCC1(C)C)(C)C

Origin of Product

United States

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